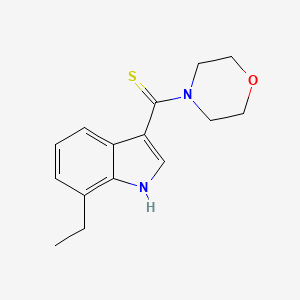
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as EMD 281014, is a chemical compound that belongs to the indole class of compounds. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including cell cycle progression, gene expression, and circadian rhythm.
作用机制
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 works by selectively inhibiting the activity of CK1δ, which is involved in the regulation of various cellular processes, including cell cycle progression, gene expression, and circadian rhythm. CK1δ phosphorylates various proteins, including β-catenin, tau protein, and PER2, which are involved in the development and progression of various diseases. By inhibiting the activity of CK1δ, 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 blocks the phosphorylation of these proteins and modulates their activity, leading to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of tau phosphorylation, enhancement of PER2 activity, and improvement of sleep quality. These effects are mediated by the selective inhibition of CK1δ, which regulates the phosphorylation of various proteins involved in these processes.
实验室实验的优点和局限性
The advantages of using 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 in lab experiments include its high potency and selectivity for CK1δ, which allows for the specific modulation of CK1δ activity without affecting other kinases. The limitations of using 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 in lab experiments include its high cost and limited availability, which may restrict its use in large-scale studies.
未来方向
For the research on 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 include the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease, and the development of more potent and selective CK1δ inhibitors based on the structure of 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014. Additionally, the use of 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations in lab experiments.
合成方法
The synthesis of 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide with 2-oxindole to form 2-(2-bromoethyl)-2,3-dihydro-1H-indole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with morpholine to form 3-(4-morpholinylcarbonothioyl)-2,3-dihydro-1H-indole-2-carboxylic acid. Finally, this intermediate is reacted with ethyl iodide to form the desired product, 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014.
科学研究应用
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders. In cancer, CK1δ has been shown to play a critical role in the regulation of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to inhibit the growth of various cancer cell lines, including colorectal, breast, and lung cancer, by blocking the Wnt/β-catenin signaling pathway. In Alzheimer's disease, CK1δ has been shown to regulate the phosphorylation of tau protein, which is involved in the formation of neurofibrillary tangles in the brain. 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to reduce the phosphorylation of tau protein and improve cognitive function in animal models of Alzheimer's disease. In sleep disorders, CK1δ has been shown to regulate the circadian rhythm by modulating the activity of the clock gene PER2. 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to enhance the activity of PER2 and improve sleep quality in animal models of sleep disorders.
属性
IUPAC Name |
(7-ethyl-1H-indol-3-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-11-4-3-5-12-13(10-16-14(11)12)15(19)17-6-8-18-9-7-17/h3-5,10,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXXDIWLICJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-nitrovinyl)-5-[2-(trifluoromethyl)phenyl]furan](/img/structure/B5834034.png)
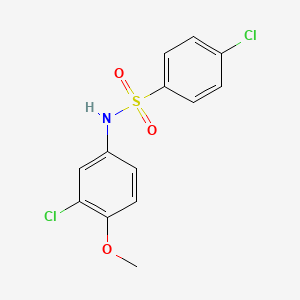
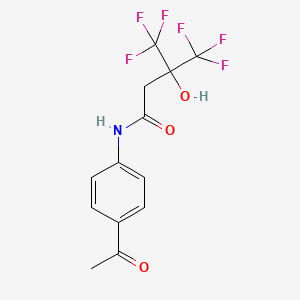
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5834052.png)

![3-benzyl-6-methyl-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5834068.png)
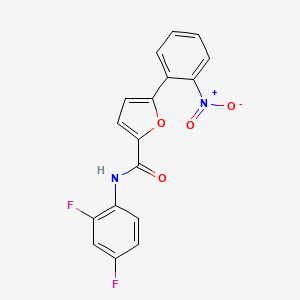

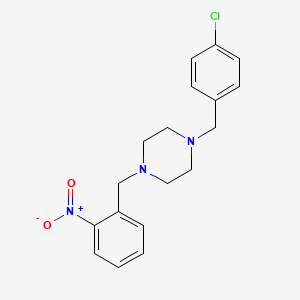

![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)
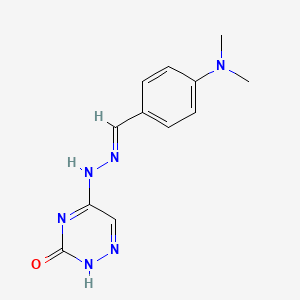
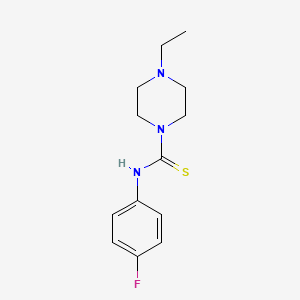
![4-(4-morpholinyl)-3-nitrobenzaldehyde (4-{[4-(4-morpholinyl)-3-nitrobenzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5834114.png)